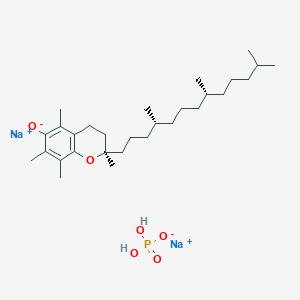

![molecular formula C₁₂H₁₃N₃O₈ B1146715 (2,5-ジオキソピロリジン-1-イル) 3-[(2,5-ジオキソピロリジン-1-イル)オキシカルボニルアミノ]プロパノエート CAS No. 21994-89-8](/img/structure/B1146715.png)

(2,5-ジオキソピロリジン-1-イル) 3-[(2,5-ジオキソピロリジン-1-イル)オキシカルボニルアミノ]プロパノエート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

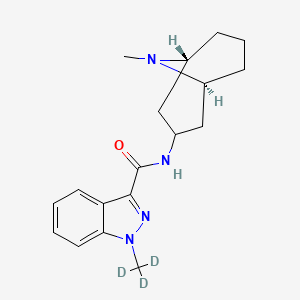

(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate, also known as (2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate, is a useful research compound. Its molecular formula is C₁₂H₁₃N₃O₈ and its molecular weight is 327.25. The purity is usually 95%.

BenchChem offers high-quality (2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

タンパク質-タンパク質相互作用研究

この化合物は、DSSO架橋剤としても知られており、タンパク質-タンパク質相互作用の研究のための質量分析で切断可能な架橋剤として使用されます {svg_1}. これは、Lysを標的とし、10.1 Åのスペーサーアームと、中央のスルホキシドに隣接する2つの対称的なC-S切断可能な結合を持っています {svg_2}.

タンパク質複合体の解析

DSSO架橋剤は、タンパク質複合体の比較構造解析のための多重定量的架橋質量分析プラットフォームの開発に使用されています {svg_3}.

タンパク質の構造ダイナミクス

この化合物は、タンパク質の構造ダイナミクスの定量化に使用されます。 これは、チオール反応性試薬および酸性残基標的試薬と相補的なデータを提供します {svg_4}.

タンパク質-タンパク質相互作用の解明

DSSO架橋剤は、タンパク質-タンパク質相互作用の解明に使用されています。 これは、複合体として機能するタンパク質の研究に特に役立ちます {svg_5}.

「ドラッグターゲティング不可能な」タンパク質標的の標的化

この化合物は、「ドラッグターゲティング不可能な」タンパク質標的の標的化の探索に使用されます。 これは、その独自の特性により、この分野で潜在力があることが示されています {svg_6}.

新規架橋戦略の開発

DSSO架橋剤は、タンパク質複合体の架橋ペプチドの高速かつ正確な同定のための新規架橋戦略の開発に使用されています {svg_7}.

作用機序

Target of Action

The primary target of this compound is proteins, specifically lysine residues . The compound can react with proteins to modify these residues, indicating a potential role in protein function or structure.

Mode of Action

The compound acts as a protein crosslinker . It reacts with monoclonal antibodies, such as the anti-horseradish peroxidase IgG antibody, to modify lysine residues . This suggests that the compound may alter protein structure or function through the formation of crosslinks.

Pharmacokinetics

The compound’s solubility in dmso suggests it may have good bioavailability

生化学分析

Biochemical Properties

(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate plays a crucial role in biochemical reactions by acting as a homobifunctional crosslinker. It interacts with primary amines in proteins, typically lysine residues, through its N-hydroxysuccinimide (NHS) ester groups. This interaction results in the formation of stable amide bonds, effectively linking two protein molecules together. The compound’s ability to form these covalent bonds makes it invaluable in studying protein complexes and their interactions .

Cellular Effects

The effects of (2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate on cells are primarily related to its role in crosslinking proteins. By linking proteins together, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For instance, crosslinking can stabilize protein complexes, making it easier to study their function and interactions within the cell. Additionally, the compound can affect the dynamics of protein-protein interactions, potentially altering cellular responses and functions .

Molecular Mechanism

At the molecular level, (2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate exerts its effects through the formation of covalent bonds with primary amines in proteins. The NHS ester groups in the compound react with the amine groups in lysine residues, forming stable amide bonds. This crosslinking process can either inhibit or activate enzymes, depending on the specific proteins involved and the nature of their interactions. Additionally, the compound can influence gene expression by stabilizing transcription factor complexes, thereby affecting their ability to regulate target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate can change over time. The compound is generally stable under standard storage conditions, but its reactivity can decrease over time due to hydrolysis of the NHS ester groups. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of protein complex stability and function. Degradation of the compound can lead to a decrease in crosslinking efficiency, which may impact the results of biochemical experiments .

Dosage Effects in Animal Models

In animal models, the effects of (2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate vary with dosage. At lower doses, the compound effectively crosslinks proteins without causing significant toxicity. At higher doses, it can lead to adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain concentration of the compound is required to achieve effective crosslinking without causing harm to the cells or tissues .

Metabolic Pathways

(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate is involved in metabolic pathways related to protein modification and degradation. The compound interacts with enzymes such as proteases, which can cleave the crosslinked proteins, leading to their degradation. Additionally, the compound can affect metabolic flux by stabilizing protein complexes involved in metabolic pathways, thereby influencing the levels of metabolites and the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, (2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of the compound can affect its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of (2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate is primarily determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its crosslinking activity. This localization can affect the compound’s activity and function, as it may interact with different sets of proteins depending on its subcellular location .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O8/c16-7-1-2-8(17)14(7)22-11(20)5-6-13-12(21)23-15-9(18)3-4-10(15)19/h1-6H2,(H,13,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOINKOELUJJOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1146635.png)